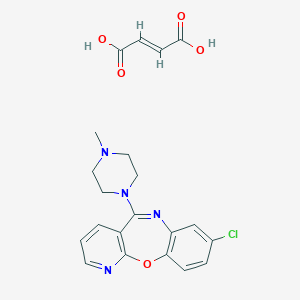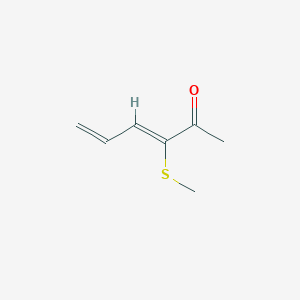
1H-Pyrazole-4-acetic acid, 1-methyl-5-(4-oxo-2-phenyl-3(4H)-quinazolinyl)-, ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Pyrazole-4-acetic acid, 1-methyl-5-(4-oxo-2-phenyl-3(4H)-quinazolinyl)-, ethyl ester is a chemical compound that has gained considerable attention in scientific research due to its potential pharmacological properties. This compound is commonly known as MQAE and has been used in various studies to investigate the mechanism of action and physiological effects of different substances.
作用機序
MQAE works by binding to chloride ions and producing a fluorescent signal. This signal can be used to monitor the transport of chloride ions across cell membranes. MQAE has been shown to be a useful tool for studying the function of ion channels and the effects of different drugs on their activity (Chen et al., 2014).
Biochemical and physiological effects:
MQAE has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate the activity of ion channels and transporters (Liu et al., 2013). MQAE has also been shown to have antioxidant properties and protect against oxidative stress (Bhagat et al., 2008).
実験室実験の利点と制限
One advantage of using MQAE in lab experiments is its fluorescent properties, which allow for easy detection and monitoring of chloride ion transport. However, one limitation is that it may interfere with the function of ion channels and transporters, leading to potential artifacts in the data (Chen et al., 2014).
将来の方向性
There are many potential future directions for research involving MQAE. One area of interest is the development of new probes based on MQAE that can be used to study the function of other ions and molecules. Another area of interest is the use of MQAE in drug discovery and development, particularly in the identification of new compounds that modulate the activity of ion channels and transporters. Additionally, further studies are needed to fully understand the limitations and potential artifacts associated with the use of MQAE in lab experiments.
In conclusion, MQAE is a valuable tool in scientific research due to its fluorescent properties and potential pharmacological properties. It has been used to study the transport of chloride ions across cell membranes, the binding properties of different ligands to proteins, and the effects of different drugs on the function of ion channels. Future research directions include the development of new probes based on MQAE, the use of MQAE in drug discovery and development, and further studies to fully understand its limitations and potential artifacts in lab experiments.
合成法
The synthesis of MQAE involves the reaction of 4-oxo-2-phenyl-3(4H)-quinazolinone with ethyl 2-bromo-3-oxobutanoate in the presence of sodium hydride. The resulting product is then treated with hydrazine hydrate to obtain MQAE in good yield (Bhagat et al., 2008).
科学的研究の応用
MQAE has been widely used in scientific research due to its fluorescent properties. It has been used as a probe to study the transport of chloride ions across cell membranes (Liu et al., 2013). MQAE has also been used to investigate the binding properties of different ligands to proteins (Gupta et al., 2015). Furthermore, MQAE has been used as a tool to study the effects of different drugs on the function of ion channels (Chen et al., 2014).
特性
CAS番号 |
160662-12-4 |
|---|---|
製品名 |
1H-Pyrazole-4-acetic acid, 1-methyl-5-(4-oxo-2-phenyl-3(4H)-quinazolinyl)-, ethyl ester |
分子式 |
C22H20N4O3 |
分子量 |
388.4 g/mol |
IUPAC名 |
ethyl 2-[1-methyl-5-(4-oxo-2-phenylquinazolin-3-yl)pyrazol-4-yl]acetate |
InChI |
InChI=1S/C22H20N4O3/c1-3-29-19(27)13-16-14-23-25(2)21(16)26-20(15-9-5-4-6-10-15)24-18-12-8-7-11-17(18)22(26)28/h4-12,14H,3,13H2,1-2H3 |
InChIキー |
MDLQINIZXWWQRG-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CC1=C(N(N=C1)C)N2C(=NC3=CC=CC=C3C2=O)C4=CC=CC=C4 |
正規SMILES |
CCOC(=O)CC1=C(N(N=C1)C)N2C(=NC3=CC=CC=C3C2=O)C4=CC=CC=C4 |
その他のCAS番号 |
160662-12-4 |
同義語 |
ethyl 2-[1-methyl-5-(4-oxo-2-phenyl-quinazolin-3-yl)pyrazol-4-yl]aceta te |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




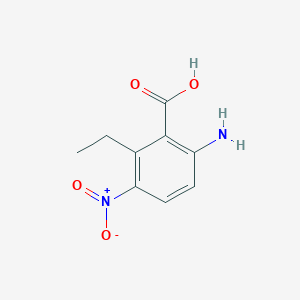

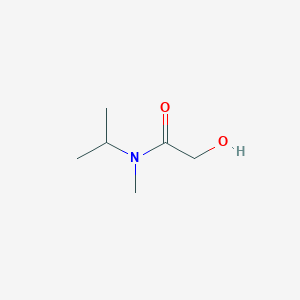


![(5s)-1-Azabicyclo[3.2.1]octan-6-one](/img/structure/B65802.png)
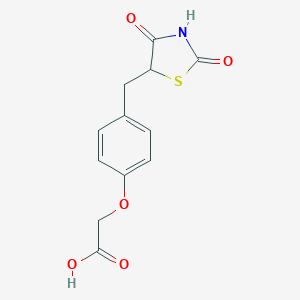
![Ethyl (1S,5R)-6-oxabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B65806.png)
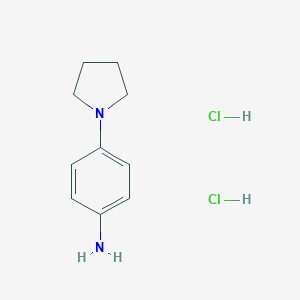
![Cyclopentyl-(2-[1,2,4]triazol-1-yl-ethyl)-amine](/img/structure/B65808.png)
![1-[4-Amino-2-(methylthio)-7-pteridinyl]-3-phenyl-1-propanone](/img/structure/B65810.png)
